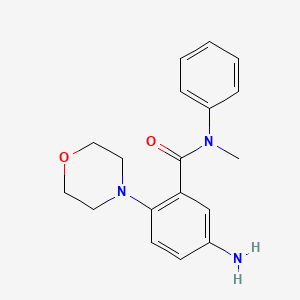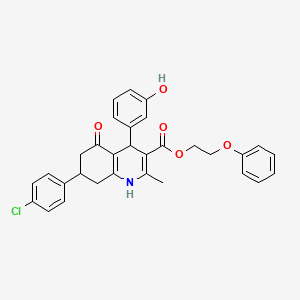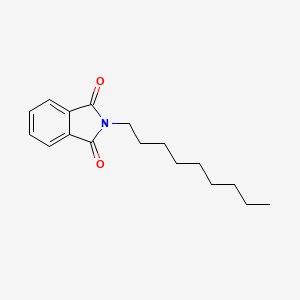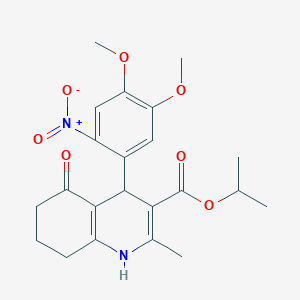![molecular formula C22H36N2O4 B5059639 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]](/img/structure/B5059639.png)
3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol], also known as PPOP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the class of compounds known as bis(2-hydroxypropyl)amines, which have been shown to have a wide range of biological activities. In
作用機序
The mechanism of action of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] involves its interaction with GABA(A) receptors. 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been shown to enhance the activity of these receptors, leading to increased inhibition of neuronal activity. This mechanism is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on GABA(A) receptors, 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has also been shown to modulate the activity of voltage-gated calcium channels and potassium channels. These effects are thought to contribute to the anxiolytic and anticonvulsant effects of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol].
実験室実験の利点と制限
One of the main advantages of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] for lab experiments is its high potency and selectivity for GABA(A) receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]. One area of interest is the development of more potent and selective GABA(A) receptor modulators based on the structure of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]. Another area of interest is the investigation of the role of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of new synthesis methods for 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] and related compounds could lead to improved yields and increased availability for research purposes.
合成法
The synthesis of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] involves the reaction of 1,4-dibromobenzene with 1-(1-piperidinyl)-2-propanol in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydride and 1,3-dibromo-2-propanol to yield 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]. The overall yield of this synthesis method is approximately 40%.
科学的研究の応用
3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been shown to modulate the activity of GABA(A) receptors. These receptors are important for the regulation of neuronal excitability and are involved in a wide range of physiological processes. 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has also been studied for its potential applications in the treatment of anxiety disorders and epilepsy.
特性
IUPAC Name |
1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O4/c25-19(15-23-11-3-1-4-12-23)17-27-21-7-9-22(10-8-21)28-18-20(26)16-24-13-5-2-6-14-24/h7-10,19-20,25-26H,1-6,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRNQWHTLRBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxy-3-piperidin-1-yl-propoxy)-phenoxy]-3-piperidin-1-yl-propan-2-ol | |
Q & A
Q1: How does VE607, chemically known as 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol], interact with its target and what are the downstream effects?
A1: VE607 inhibits the interaction between the SARS-CoV-2 Spike (S) protein and the human ACE2 receptor [, ]. Specifically, it binds to the receptor binding domain (RBD) of the S protein, stabilizing it in the “up” conformation []. This “up” conformation is necessary for ACE2 binding; therefore, by stabilizing this conformation, VE607 prevents the virus from attaching to and entering host cells []. This mechanism ultimately inhibits viral entry and potentially limits infection [].
Q2: Has VE607 shown efficacy against different SARS-CoV-2 variants?
A3: Yes, VE607 has demonstrated inhibitory activity against a range of SARS-CoV-2 variants []. Studies have shown its effectiveness against the original Wuhan/D614G strain, as well as variants of concern including Alpha, Beta, Gamma, Delta, and Omicron []. This suggests that VE607's mechanism of action, stabilizing the RBD “up” conformation, remains effective even with mutations in the S protein.
Q3: What are the potential applications of computational chemistry and modeling in understanding and improving VE607?
A4: Computational studies, such as molecular docking and molecular dynamics simulations, can be employed to gain a deeper understanding of VE607's binding interactions with the S protein [, ]. These techniques can identify key residues involved in binding and predict the impact of structural modifications on binding affinity. This information can guide the design of novel VE607 analogues with improved potency, selectivity, and pharmacokinetic properties. Additionally, computational methods can be utilized to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the development of safer and more effective antiviral agents.
Q4: What are the limitations of the current research on VE607, and what are the future directions for research?
A4: While the research shows promise for VE607 as a potential antiviral agent, it is still in its early stages. Further research is needed to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)
![N-[2-(allyloxy)benzyl]-N-benzyl-1-butanamine](/img/structure/B5059563.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5059587.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)
![N-(3-chlorophenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5059607.png)
![ethyl 2-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5059616.png)
![N~2~-(4-fluorobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059619.png)
